molecular formula C16H16BrN3O B1671135 2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide CAS No. 415687-81-9

2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide

Cat. No. B1671135
M. Wt: 346.22 g/mol
InChI Key: QVNLLEFLGISSAQ-VCHYOVAHSA-N
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Description

EGA is an inhibitor of endosomal trafficking. It increases accumulation of fluorescently labeled EGF in early endosomes in HeLa cells when used at a concentration of 20 μM. EGA inhibits cell death induced by anthrax lethal toxin in RAW264.7 cells (IC50 = 1.7 μM) as well as by additional acid-dependent bacterial toxins, including diphtheria toxin, P. aeruginosa ExoA, and H. ducreyi cytolethal distending toxin (Hd-CDT), in various cell types. It also inhibits infection of Vero and HeLa cells by the low pH-dependent lymphocytic choriomeningitis (LCMV;  Armstrong strain) and influenza A/WSN/33 viruses, respectively.
Selective inhibitor of endosomol trafficking pathways exploited by multiple toxins and virus
EGA is a selective inhibitor of endosomol trafficking pathways exploited by multiple toxins and virus.

Scientific Research Applications

Nonlinear Optical Properties

Research on thiophene-2-aldazine Schiff base derivatives, closely related to 2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide, has shown potential in nonlinear optical properties. These materials demonstrate third-order nonlinear behavior, which could be significant in developing optical limiting devices and materials for photonic applications (Ghazzali et al., 2007).

Antiproliferative Activities

A study involving the synthesis and characterization of asymmetrical azines similar to the compound revealed antiproliferative activities against MCF-7 cell lines. This suggests potential applications in cancer research and treatment (Ganga & Sankaran, 2020).

Structural Analysis and Potential Applications

The analysis of the crystal structure of compounds related to 2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide has been conducted. This structural information is crucial for understanding the chemical and physical properties of these compounds, which can guide their applications in various fields, such as materials science and pharmaceuticals (Chan et al., 2013).

Antimicrobial and Antifungal Activity

Several studies have shown that compounds structurally similar to 2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide exhibit antimicrobial and antifungal activities. This makes them potential candidates for developing new antimicrobial agents (Nagesh & Mruthyunjayaswamy, 2015).

Optical Spectroscopic and Docking Studies

Compounds from the family of thiophene-2-carboxaldehyde derivatives, similar to the target compound, have been synthesized and subjected to optical spectroscopic and docking studies. These investigations contribute to understanding the binding characteristics and pharmacokinetic mechanisms of these compounds, which are essential for their potential therapeuticapplications (Shareef et al., 2016).

properties

IUPAC Name

1-[(E)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNLLEFLGISSAQ-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)N/N=C/C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-(4-Bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea

CAS RN

415687-81-9
Record name 415687-81-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SJ Dobson, J Mankouri, A Whitehouse - Antiviral Research, 2020 - Elsevier
During virus entry, members of the Polyomaviridae transit the endolysosomal network en route to the endoplasmic reticulum (ER), from which degraded capsids escape into the …
Number of citations: 19 www.sciencedirect.com
SJ Dobson, J Mankouri, A Whitehouse - bioRxiv, 2019 - biorxiv.org
Following internalisation viruses have to escape the endocytic pathway and deliver their genomes to initiate replication. Members of the Polyomaviridae transit through the …
Number of citations: 1 www.biorxiv.org
S Kali, C Jallet, S Azebi, T Cokelaer, JP Da Fonseca… - Antiviral research, 2021 - Elsevier
ABMA and its analogue DABMA are two molecules of the adamantane family known to perturbate the endosomal pathway and to inhibit cell infection of several RNA and DNA viruses. …
Number of citations: 8 www.sciencedirect.com

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